molecular formula C17H14N6O10 B12455996 N,N'-propane-1,2-diylbis(3,5-dinitrobenzamide)

N,N'-propane-1,2-diylbis(3,5-dinitrobenzamide)

Cat. No.: B12455996
M. Wt: 462.3 g/mol
InChI Key: FVIOCIPFGSXASO-UHFFFAOYSA-N
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Description

N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of multiple nitro groups and amide linkages. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with 2-amino-3,5-dinitrobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with additional functional groups.

Scientific Research Applications

N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({[(3,5-dinitrophenyl)formamido]methanethioyl}amino)-4-(2-methylpropanamido)benzamide
  • 2-[(3,5-dinitrophenyl)formamido]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

N-{2-[(3,5-dinitrophenyl)formamido]propyl}-3,5-dinitrobenzamide is unique due to its specific arrangement of nitro groups and amide linkages, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C17H14N6O10

Molecular Weight

462.3 g/mol

IUPAC Name

N-[2-[(3,5-dinitrobenzoyl)amino]propyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H14N6O10/c1-9(19-17(25)11-4-14(22(30)31)7-15(5-11)23(32)33)8-18-16(24)10-2-12(20(26)27)6-13(3-10)21(28)29/h2-7,9H,8H2,1H3,(H,18,24)(H,19,25)

InChI Key

FVIOCIPFGSXASO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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